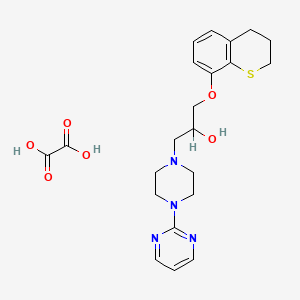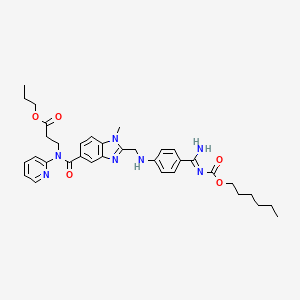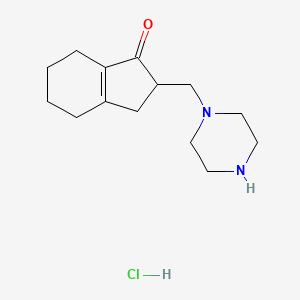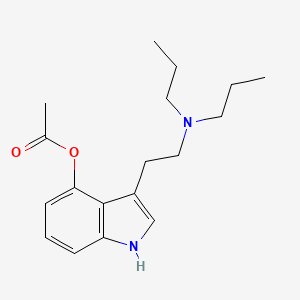
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a methoxy group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the methoxy and nitrophenyl groups. The final step involves the formation of the hydrazinecarbothioamide moiety under controlled conditions, often using reagents such as hydrazine hydrate and carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize the production process.
化学反应分析
Types of Reactions
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxy-3-nitrophenyl)-3-(2-methoxy-4-nitrophenyl)urea
- 4-Methoxy-2-nitrophenyl acetate
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide stands out due to its unique imidazole-based structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
134221-16-2 |
|---|---|
分子式 |
C13H14N6O3S |
分子量 |
334.36 g/mol |
IUPAC 名称 |
[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C13H14N6O3S/c1-22-11-3-2-9(6-10(11)19(20)21)8-18-5-4-15-12(18)7-16-17-13(14)23/h2-7H,8H2,1H3,(H3,14,17,23)/b16-7+ |
InChI 键 |
HTOTXZBQWINZTQ-FRKPEAEDSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2/C=N/NC(=S)N)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2C=NNC(=S)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



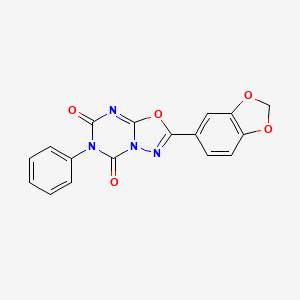
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
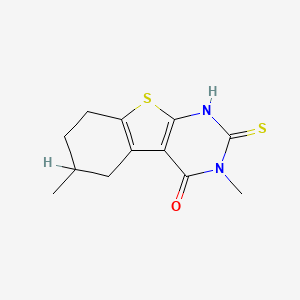
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)
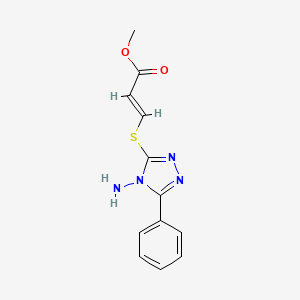

![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
